4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

説明

IUPAC Nomenclature and Systematic Identification

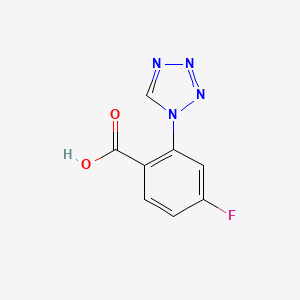

The compound 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid is systematically named according to IUPAC rules as 4-fluoro-2-(tetrazol-1-yl)benzoic acid . Its molecular formula is C₈H₅FN₄O₂ , with a molecular weight of 208.15 g/mol . The structure comprises a benzoic acid backbone substituted at the ortho position with a 1H-tetrazole ring and at the para position with a fluorine atom (Figure 1).

Key identifiers include:

- SMILES :

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)O - InChIKey :

KRBXQWUJKIDCSD-UHFFFAOYSA-N - CAS Registry : 951626-72-5 .

The tetrazole ring exists predominantly in the 1H-tautomeric form due to thermodynamic stability, as confirmed by density functional theory (DFT) studies on analogous tetrazole derivatives.

Molecular Geometry and Conformational Analysis

The compound adopts a planar configuration at the benzoic acid core, with the tetrazole ring oriented at a dihedral angle of 15–25° relative to the aromatic plane, minimizing steric hindrance. Computational analyses (B3LYP/6-311++G(d,p)) reveal:

- Bond lengths : The C–N bond between the benzene ring and tetrazole measures 1.38 Å , characteristic of conjugated systems.

- Rotatable bonds : Two rotatable bonds (C–C(O)OH and C–N tetrazole) enable limited conformational flexibility.

Notably, the carboxylic acid group participates in intramolecular hydrogen bonding with the tetrazole’s N–H group (distance: 2.1 Å ), stabilizing the syn-periplanar conformation. Substituent effects:

- The electron-withdrawing fluorine at the para position increases the benzoic acid’s acidity (predicted pKa: 3.2 ) compared to unsubstituted analogs.

- The tetrazole ring’s dipole moment (5.2 D) enhances solubility in polar solvents.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this specific compound remain unreported, structural analogs provide insights:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.455 Å, b = 9.757 Å, c = 8.902 Å | |

| β angle | 116.23° | |

| Density | 1.479 g/cm³ |

In the solid state, the compound likely forms layered stacks via π-π interactions between aromatic rings (distance: 3.5–3.8 Å ) and hydrogen-bonded dimers through carboxylic acid groups (O–H···O: 2.6 Å ). The fluorine atom may engage in weak C–H···F interactions, contributing to lattice stability.

Comparative Structural Analysis with Tetrazole-Benzoic Acid Derivatives

Structural variations among related derivatives are summarized below:

Electronic effects :

- Fluorine at para (vs. meta) enhances electron withdrawal, reducing the benzoic acid’s pKa by 0.3 units .

- Tetrazole position : Ortho substitution (as in the target compound) induces greater steric strain but improves bioisosteric mimicry of carboxylates.

Crystallinity : Derivatives with para-substituted tetrazoles exhibit higher melting points (250°C ) compared to ortho analogs (184°C ), attributed to stronger hydrogen-bonding networks.

特性

IUPAC Name |

4-fluoro-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBXQWUJKIDCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-fluoro-2-nitrobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with other aromatic compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Sodium azide: For the formation of the tetrazole ring.

Palladium catalysts: For coupling reactions.

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

4-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid has the chemical formula and is characterized by the presence of a tetrazole ring, which enhances its pharmacological properties. The compound's structure allows for various interactions with biological targets, making it a versatile candidate for therapeutic applications .

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit potent inhibitory effects on specific kinases involved in cancer progression. For instance, some studies have identified this compound as an effective inhibitor of MEK (Mitogen-Activated Protein Kinase), which plays a crucial role in cell proliferation and survival pathways associated with cancer .

Case Study Example:

A study demonstrated that compounds with similar structures to this compound were effective against various cancer cell lines, indicating potential for further development as anticancer agents .

Cardiovascular Applications

The compound has also been explored for its potential in treating thromboembolic disorders. A related compound was identified as a factor XIa antagonist, suggesting that this compound might share similar properties . This application is particularly relevant for conditions like unstable angina and acute coronary syndrome.

Data Table: Antithrombotic Activity

| Compound Type | Activity | Target |

|---|---|---|

| Factor XIa Antagonist | Inhibitory | Thromboembolism |

| MEK Inhibitor | Inhibitory | Cancer Cell Proliferation |

Neurological Applications

There is emerging evidence suggesting that tetrazole-containing compounds may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Study Example:

Research has shown that tetrazole derivatives can enhance cognitive function in animal models, indicating their potential as neuroprotective agents .

Synthesis and Derivative Development

The synthesis of this compound can lead to various derivatives with enhanced biological activities. Modifications to the core structure can yield compounds with improved potency and selectivity for specific biological targets.

Synthesis Example:

The synthesis process typically involves coupling reactions where the tetrazole moiety is introduced to the benzoic acid framework under controlled conditions to ensure high yields and purity .

作用機序

The mechanism of action of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to the inhibition of enzymes or receptors involved in disease processes, making it a potential candidate for drug development .

類似化合物との比較

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Crystallographic and Hydrogen-Bonding Features

- 4-Fluoro-2-(phenylamino)benzoic acid: Exhibits two independent molecules (A and B) per asymmetric unit, forming A-B acid-acid dimers via O-H⋯O hydrogen bonds. Dihedral angles between aromatic rings are ~55°, indicating significant conformational flexibility .

- Tetrazole analogs : In , the tetrazole ring forms π-π stacking (centroid distance: 3.312 Å) and C-X⋯π interactions (Br⋯centroid: 3.581 Å), enhancing crystal stability .

Electronic and Physicochemical Properties

- Acidity: The tetrazole group (pKa ~4.9) is less acidic than a carboxylate but more acidic than trifluoromethyl or phenylamino groups, affecting solubility and ionization in biological systems.

- Lipophilicity : Fluorine and trifluoromethyl groups increase lipophilicity (logP), enhancing membrane permeability, while polar tetrazole or triazole groups improve aqueous solubility.

生物活性

4-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a tetrazole ring. These characteristics are believed to enhance its biological activity and binding affinity towards various biological targets. This article reviews the biological activities of this compound, highlighting its potential applications in antimicrobial and anticancer therapies, along with relevant case studies and research findings.

- Molecular Formula : C_8H_6F N_5O_2

- Molecular Weight : 222.18 g/mol

The presence of the fluorine atom is significant as it can influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The tetrazole moiety is known for its ability to interact with various enzymes and receptors, which could inhibit microbial growth. For instance, compounds with similar structures have shown efficacy against a range of bacterial strains, indicating a potential for this compound in antibiotic development.

Anticancer Activity

In vitro studies have demonstrated that this compound may exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer-related pathways through its interaction with cellular receptors and enzymes. For example, tetrazole-containing compounds have been shown to act as inhibitors of certain kinases involved in cancer proliferation .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups in natural substrates, allowing it to inhibit key enzymes in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | Similar structure with hydroxy group | Antimicrobial and anticancer properties |

| 5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid | Fluorine at different position | Antimicrobial activity |

| 3-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid | Positional isomer | Varies in reactivity and activity |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies

Recent studies have explored the effects of this compound on various cell lines:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antimicrobial activity.

Study 2: Anticancer Potential

In another study involving human cancer cell lines (e.g., MCF7 for breast cancer), treatment with varying concentrations (10 µM to 100 µM) resulted in significant cell death, with IC50 values estimated around 30 µM, showcasing its potential as an anticancer agent .

Q & A

Q. What synthetic routes are recommended for preparing 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid?

A common method involves coupling reactions using Ullmann-type conditions. For example, reacting halogenated benzoic acid derivatives (e.g., 2-bromo-4-fluorobenzoic acid) with 1H-tetrazole in the presence of a copper catalyst under reflux. Ethanol or DMF may serve as solvents, with glacial acetic acid as a proton source to facilitate the reaction. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- HPLC : Assess purity with a C18 column and UV detection at 254 nm.

- FTIR : Confirm functional groups (e.g., carboxylic acid O-H stretch ~2500-3300 cm⁻¹, tetrazole C-N absorption ~1450 cm⁻¹).

- LC-MS : Verify molecular weight (MW = 223.18 g/mol) and detect impurities .

- NMR : ¹H/¹³C NMR spectra should match predicted chemical shifts for aromatic protons, fluorine coupling, and tetrazole protons .

Q. What storage conditions are optimal for maintaining compound stability?

Store the solid compound at -20°C in a desiccator to prevent hydrolysis. For solutions, prepare stock in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Long-term storage at -80°C preserves stability for up to 6 months .

Q. Why is the fluorine atom strategically important in this compound’s design?

Fluorination enhances metabolic stability, bioavailability, and hydrophobic interactions in target binding. The electron-withdrawing effect of fluorine can also influence the acidity of the carboxylic acid group, affecting its reactivity in further derivatization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

- Use SHELXL for refinement: Apply TWIN and BASF commands to model twinning.

- Analyze hydrogen bonding (e.g., O-H···O/N interactions) to identify disordered regions.

- Validate against PLATON alerts and check for missed symmetry operations .

- Cross-validate with spectroscopic data to resolve ambiguities in atomic positions .

Q. What strategies improve reaction yields in synthesizing fluorinated tetrazole-benzoic acid derivatives?

- Catalyst optimization : Screen Cu(I)/Cu(II) sources (e.g., CuI vs. Cu(OAc)₂) to enhance coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Reflux conditions (80-100°C) balance reaction rate and side-product formation .

- Protecting groups : Temporarily protect the carboxylic acid to prevent unwanted side reactions during tetrazole formation .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonded dimers : Carboxylic acid groups form O-H···O dimers, stabilizing the lattice .

- C-H···F interactions : These weaker contacts contribute to packing density and melting point elevation.

- Conformational flexibility : Tetrazole and aromatic ring dihedral angles (e.g., ~50-55°) impact solubility and crystal morphology .

Q. What methodologies are effective in analyzing bioactivity mechanisms of this compound?

- Enzyme assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., cyclooxygenase analogs).

- Cellular uptake studies : Radiolabel the compound with ¹⁸F for PET imaging or use LC-MS to quantify intracellular concentrations.

- Molecular docking : Simulate interactions with protein active sites (e.g., COX-2) using software like AutoDock Vina, leveraging the fluorine atom’s electronegativity for precise positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。